Allyltin

Description

Propriétés

Numéro CAS |

108769-77-3 |

|---|---|

Formule moléculaire |

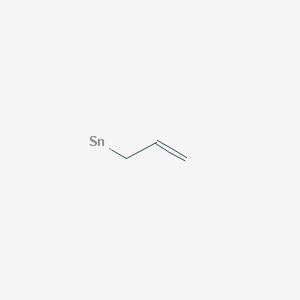

C3H5Sn |

Poids moléculaire |

159.78 g/mol |

InChI |

InChI=1S/C3H5.Sn/c1-3-2;/h3H,1-2H2; |

Clé InChI |

WLHPCEJPGLYEJZ-UHFFFAOYSA-N |

SMILES canonique |

C=CC[Sn] |

Origine du produit |

United States |

Méthodes De Préparation

Grignard and Lithium Reagents

Allylmagnesium bromide reacts with tributyltin chloride (Bu₃SnCl) in THF at 0°C to produce tributylallyltin (CH₂=CHCH₂SnBu₃) in 92% yield. Similarly, allyllithium reagents generated from n-butyllithium and allylic substrates transmetallate with SnCl₄ to form this compound chlorides. For example, 1-phenylprop-2-yn-1-ollithium and SnCl₄ yield 1-phenylprop-2-yn-1-yltin trichloride with 89% efficiency.

Indium-to-Tin Transfer

Indium-mediated allylation followed by tin trapping is effective for functionalized allyltins. γ-Oxygenated allylindium species, generated from allylic ethers and In powder, react with SnCl₄ to form γ-alkoxy this compound compounds. This method achieves diastereoselectivities up to 9:1 when using chiral Lewis acids like Yb(OTf)₃.

Polymer-Supported this compound Reagents

Solid-phase synthesis enables recyclable and eco-friendly this compound reagents.

Grafting onto Polystyrene Resins

This compound trichloride reacts with polystyrene-bound triethylammonium groups to form polymer-supported this compound reagents. These materials exhibit high reactivity in allylation reactions, producing homoallylic alcohols with <5 ppm tin residues. After use, the polymer is regenerated by washing with SnCl₄, retaining 90% activity over five cycles.

Table 2: Performance of Polymer-Supported this compound Reagents

| Substrate | Catalyst | Yield (%) | Tin Residue (ppm) | Cycles |

|---|---|---|---|---|

| Benzaldehyde | Ce(OTf)₃ | 94 | 3.2 | 5 |

| Cinnamaldehyde | InCl₃ | 88 | 4.1 | 5 |

Synthesis of Sugar-Derived this compound Compounds

Sugar allyltins are synthesized via stereoselective metallation of glycosyl halides.

Glycosyl Stannanes

Treatment of peracetylated glucosyl bromide with Bu₃SnLi in THF yields β-D-glucopyranosyltributyltin with 76% yield and >95% β-selectivity. The reaction proceeds via an SN2 mechanism, with the tin nucleophile attacking the anomeric carbon from the less hindered face.

Catalytic Enantioselective this compound Synthesis

Chiral Lewis acids enable asymmetric synthesis of this compound derivatives.

Rhodium(III)-Catalyzed Methods

(S,S)-(Phebox)RhCl₂(H₂O) complexes catalyze the addition of allyltributyltin to amino aldehydes, achieving enantiomeric excesses (ee) up to 94%. For instance, pyridine-2-carboxaldehyde reacts with allyltributyltin in dichloromethane at 25°C for 24 hours to afford (S)-homoallylic alcohol in 61% yield and 54% ee.

Table 3: Enantioselective this compound Additions Catalyzed by Rhodium Complexes

Analyse Des Réactions Chimiques

Types of Reactions: Allyltin compounds undergo a variety of chemical reactions, including:

Oxidation: this compound compounds can be oxidized to form tin oxides and hydroxides.

Reduction: These compounds can be reduced to form tin hydrides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly employed.

Major Products:

Oxidation: Tin oxides and hydroxides.

Reduction: Tin hydrides.

Substitution: Allylbenzenes and other substituted aromatic compounds.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

1.1 Enantioselective Synthesis

Allyltin reagents are employed in the enantioselective addition to amino aldehydes, which is crucial for producing chiral homoallylic alcohols. A notable study demonstrated that bis(oxazolinyl)phenylrhodium(III) aqua complexes effectively catalyze this reaction, yielding amino alcohols with enantioselectivities up to 94% . The following table summarizes the results of various reactions involving allyltributyltin and amino aldehydes:

| Reaction Type | Catalyst | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Allylation of Pyridine-2-carboxaldehyde | (Phebox)RhCl2(H2O) | 14 | 94 |

| Methallylation of Pyridine-2-carboxaldehyde | (Phebox)RhBr2(H2O) | 51 | 45 |

1.2 Heterocyclic Compound Synthesis

This compound derivatives have been utilized in the synthesis of heterocyclic compounds. For instance, sugar this compound derivatives facilitate controlled fragmentation leading to various heterocycles . This approach highlights the utility of this compound in creating complex molecular architectures from simpler precursors.

Catalysis

2.1 Transition Metal-Catalyzed Reactions

This compound compounds serve as key reagents in transition metal-catalyzed reactions, particularly in the allylation of aromatic halides. Research indicates that these reactions can proceed under mild conditions, demonstrating the efficiency of this compound as a nucleophile . The following table presents a summary of catalytic applications:

| Reaction Type | Metal Catalyst | Substrate Type | Conditions |

|---|---|---|---|

| Allylation of Aromatic Halides | Pd/C | Aryl Halides | Mild conditions |

| Nucleophilic Addition | Rh(III) | Aldehydes | Ambient temperature |

Material Science

3.1 Development of Functional Materials

This compound compounds contribute to the development of functional materials, such as phosphorus-containing dendrimers, which find applications in catalysis and biology . These materials exhibit unique properties due to the incorporation of organotin functionalities, enhancing their performance in various applications.

Case Studies

Case Study 1: Enantioselective Addition to Amino Aldehydes

In a landmark study, researchers explored the use of allyltributyltin in the enantioselective addition to amino aldehydes using rhodium catalysts. The study revealed that careful selection of catalyst and reaction conditions could significantly enhance both yield and enantiomeric purity .

Case Study 2: Synthesis of Sugar Allyltins

Another study focused on synthesizing sugar allyltins and their application in preparing carbobicycles. The research highlighted the versatility of this compound derivatives in constructing complex sugar-based architectures .

Mécanisme D'action

The mechanism of action of allyltin compounds varies depending on the specific reaction and contextFor example, this compound tribromide can act as a Lewis acid to catalyze the ring-opening reactions of epoxides with alcohols, leading to the formation of homoallyl alcohols and halohydrins . The molecular targets and pathways involved in these reactions are often related to the ability of the tin atom to coordinate with other atoms and molecules, thereby stabilizing transition states and intermediates .

Comparaison Avec Des Composés Similaires

Reactivity and Selectivity

Mechanistic Pathways

- This compound : Transmetallation with SnCl₄ generates this compound trichlorides, which react via cyclic TS. Equilibration between syn and anti intermediates affects product ratios .

- Allylboron : Proceeds through Zimmerman-Traxler TS; chiral ligands enforce enantioselectivity .

- Allylsilicon : Requires stronger Lewis acids (e.g., TiCl₄) for activation, limiting functional group compatibility .

Catalytic Efficiency

Q & A

Q. What are the key intermediates in allyltin-mediated aldehyde reactions, and how are they characterized?

this compound trichlorides, generated via transmetallation of allylstannanes with tin(IV) chloride, are critical intermediates. These intermediates react with aldehydes to form stereochemically defined homoallylic alcohols. Characterization relies on trapping experiments (e.g., using phenyllithium) and spectroscopic methods such as NMR to confirm their structure and configuration . For example, phenyllithium trapping of intermediates yielded anti- and syn-5-benzyloxy-4-methylpent-1-en-3-yl(triphenyl)stannanes, whose configurations were validated via X-ray crystallography .

Q. What spectroscopic techniques are essential for verifying this compound intermediate structures?

1D and 2D NMR (, , ) are primary tools. For instance, NMR distinguishes between this compound trichloride intermediates and their stannane precursors . X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in studies of (Z)-3-hydroxyalkylidene products derived from this compound trichlorides .

Q. How do reaction conditions (e.g., aqueous vs. anhydrous media) affect this compound reactivity?

In aqueous media, allyl bromide reacts with tin to form this compound(II) bromide and dithis compound dibromide, both of which can mediate carbonyl allylation. Competitive experiments show this compound(II) bromide is more reactive, highlighting the importance of solvent and tin oxidation state in modulating reactivity .

Advanced Research Questions

Q. What mechanistic insights explain 1,5-stereocontrol in this compound-aldehyde reactions?

Stereocontrol arises from kinetically controlled transmetallation, where tin(IV) chloride promotes stereoselective formation of this compound trichlorides. These intermediates react via chair-like transition states (e.g., 20 in Scheme 6), favoring 1,5-syn-(Z)-products with >90% selectivity. The configuration of intermediates is confirmed through trapping and correlation with known compounds .

Q. How can researchers resolve contradictions in stereochemical outcomes across studies?

Contradictions may arise from competing pathways (e.g., kinetic vs. thermodynamic control). Systematic trapping of intermediates (e.g., using phenyllithium) and NMR monitoring can clarify mechanistic discrepancies. For example, anti- and syn-allyltin trichlorides derived from 5-benzyloxy-4-methylpent-2-enylstannanes exhibit distinct reactivity, explaining divergent product ratios .

Q. What strategies optimize regioselectivity in this compound-mediated cyclizations?

Regioselectivity is influenced by substituent effects at C(3) and C(4) positions. For example, 3,4-disubstituted allylstannanes generate tertiary this compound trichlorides, which require careful control of reaction temperature and stoichiometry to avoid elimination byproducts. Computational modeling of transition states (e.g., Ireland–Claisen rearrangements) aids in predicting outcomes .

Q. What tin-free alternatives exist for allylation, and how do they compare to this compound reagents?

Allylsilanes and allylsulfones are promising alternatives, though they often require harsher conditions (e.g., radical initiators). Tin-free methods using palladium catalysts or samarium reagents (e.g., SmI) offer comparable selectivity but may lack the mild conditions achievable with this compound trichlorides .

Q. How is this compound chemistry applied in the total synthesis of complex natural products?

this compound reagents enable stereoselective construction of remote stereocenters. For example, in Patulolide C synthesis, allyl stannane (±)-21 reacts with acrolein via 1,5-induction to form a key intermediate, which undergoes Ireland–Claisen rearrangement to establish the macrocycle . Similarly, Epothilone D synthesis leverages this compound-mediated 1,6-stereocontrol for efficient fragment coupling .

Methodological Considerations

Q. What analytical workflows validate stereochemical assignments in this compound-derived products?

- Step 1: Use NOESY NMR to confirm spatial proximity of stereogenic centers.

- Step 2: Compare optical rotation with literature values for known configurations.

- Step 3: Employ X-ray crystallography for unambiguous determination, as demonstrated for (Z)-3-hydroxyalkylidene cyclohexanes .

Q. How should researchers design experiments to minimize competing pathways (e.g., elimination)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.